molecular formula C10H13NO3 B1315781 Methyl 4-(2-aminoethoxy)benzoate CAS No. 56850-93-2

Methyl 4-(2-aminoethoxy)benzoate

Cat. No.: B1315781
CAS No.: 56850-93-2
M. Wt: 195.21 g/mol
InChI Key: SMRYWTZXDXXQKC-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoethoxy)benzoate is an organic compound with the molecular formula C10H13NO3 It is an ester derivative of benzoic acid and contains an aminoethoxy group attached to the benzene ring

Mechanism of Action

Target of Action

Methyl 4-(2-aminoethoxy)benzoate primarily targets Estrogen Receptors (ERs) . ERs are crucial in managing serious aspects of women’s health, guiding the scope of drug discovery towards developing new entities treating osteoporosis and breast cancer .

Mode of Action

The compound interacts with its targets, the ERs, by mimicking the structure of estrogen, a hormone that binds to ERs. This interaction results in changes in the receptor’s activity, leading to a cascade of cellular events .

Biochemical Pathways

The compound affects the estrogen signaling pathway. When it binds to ERs, it modulates the transcription of genes regulated by estrogen. This modulation can have downstream effects on various biological processes, including cell growth and differentiation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of ER activity. By binding to ERs, it can influence the expression of estrogen-responsive genes, potentially leading to therapeutic effects in conditions like osteoporosis and breast cancer .

Biochemical Analysis

Biochemical Properties

Methyl 4-(2-aminoethoxy)benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with selective estrogen receptor modulators, which are crucial in the management of conditions such as osteoporosis and breast cancer . The interaction between this compound and these receptors involves binding to the receptor sites, thereby modulating their activity. Additionally, this compound may interact with enzymes involved in the metabolism of benzoate derivatives, influencing their catalytic activity and overall metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in estrogen receptor signaling, thereby impacting cellular responses to hormonal stimuli . Furthermore, this compound may alter cellular metabolism by interacting with enzymes involved in the breakdown and synthesis of benzoate derivatives, leading to changes in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as estrogen receptors, and modulating their activity . The binding interaction between this compound and these receptors can lead to either inhibition or activation of receptor-mediated signaling pathways, depending on the context. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of estrogen receptor activity and improvement in metabolic function . At higher doses, this compound can cause toxic or adverse effects, including disruption of normal cellular processes and induction of oxidative stress . It is essential to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of benzoate derivatives. This compound interacts with enzymes such as benzoate hydroxylase and benzoate-CoA ligase, which are involved in the breakdown and synthesis of benzoate compounds . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, this compound may be targeted to specific organelles, such as the endoplasmic reticulum, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-aminoethoxy)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzoic acid with 2-chloroethylamine hydrochloride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux conditions

Another method involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by the reaction with 4-hydroxybenzoic acid and subsequent deprotection .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

Methyl 4-(2-aminoethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly selective estrogen receptor modulators (SERMs).

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Methyl 4-(2-aminoethoxy)benzoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of research Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in synthetic chemistry, biology, medicine, and industry

Properties

IUPAC Name

methyl 4-(2-aminoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRYWTZXDXXQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555869
Record name Methyl 4-(2-aminoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56850-93-2
Record name Methyl 4-(2-aminoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 2-(N-tert-butoxycarbonylamino)ethanol (3.20 g, 19.9 mmol), methyl 4-hydroxybenzoate (3.02 g, 19.9 mmol) and Ph3P (6.25 g, 23.8 mmol) in THF (50 ml) was added dropwise DIAD (4.69 ml, 23.8 mmol) over for 5 min. The reaction mixture was heated under reflux for 3 hr. The mixture was evaporated and the residue was dissolved in CH2Cl2 (30 ml) and TFA (30 ml). The reaction mixture was stirred at room temperature overnight. The mixture was concentrated in vacuo and the residue was dissolved in CHCl3 and H2O. The solution was made basic by sat. NaHCO3 and extracted with CHCl3. The extract was washed with brine, dried over Na2SO4 and evaporated. The residue was purified by column chromatography on silica-gel with CHCl3-MeOH (30:1, v/v) as eluent to give methyl 4-(2-aminoethoxy)benzoate (1.03 g, 34% for 2 steps) as a colorless oil. 1H-NMR (CDCl3) δ 3.10–3.13 (m, 2 H), 3.89 (s, 3 H), 4.03–4.06 (m, 2 H), 6.92–6.94 (m, 2 H), 7.98–8.00 (m, 2 H).
Quantity
3.2 g
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reactant
Reaction Step One
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3.02 g
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reactant
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6.25 g
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50 mL
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4.69 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-[2-(2,2-dimethyl-propionylamino)-ethoxy]-benzoic acid methyl ester (350 mg) in EtOH (6 mL) at 0° C. was added concentrated HCl (3 mL). The solution was warmed to room temperature and was concentrated in vacuo to provide the hydrochloride salt of 4-(2-amino-ethoxy)-benzoic acid methyl ester (266 mg) as a white solid which was used in the next step without further purification.
Name
4-[2-(2,2-dimethyl-propionylamino)-ethoxy]-benzoic acid methyl ester
Quantity
350 mg
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reactant
Reaction Step One
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Quantity
3 mL
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Quantity
6 mL
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solvent
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Synthesis routes and methods III

Procedure details

19-2 (1.59 g, 4.89 mmol) was suspended in 25 mL MeOH. Upon addition of hydrazine (2.0 mL, 64 mmol) the reaction became homogeneous. After 20 h a heavy precipitate had formed. The pH was adjusted to 1 by addition of 6N HCl, MeOH evaporated, and the solid suspended in 1N HCl. After filtering through Celite, the filtrate was washed with CH2Cl2, the pH was adjusted to 12 with 6N NaOH. The aqueous layer was extracted with fresh CH2Cl2. This organic phase was dried (Na2SO4) and concentrated providing 19-3 as a white solid.
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Quantity
1.59 g
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reactant
Reaction Step One
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2 mL
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Quantity
25 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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